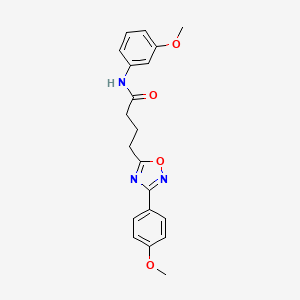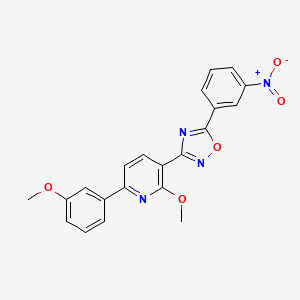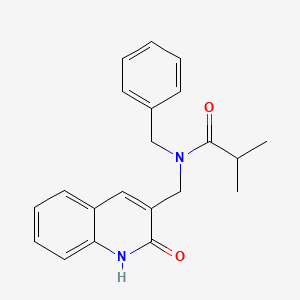
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)butyramide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBOX-15, and it is a derivative of 3-phenyl-1,2,4-oxadiazole.
Wirkmechanismus
The mechanism of action of PBOX-15 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. PBOX-15 has been shown to inhibit the activity of histone deacetylases, which may contribute to its anticancer properties. PBOX-15 has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its effects in neuroscience.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer research, PBOX-15 has been shown to induce apoptosis and inhibit cancer cell proliferation. In neuroscience, PBOX-15 has been shown to modulate the activity of certain neurotransmitters, which may have implications in the treatment of neurological disorders. In molecular biology, PBOX-15 has been used as a tool to study the expression of certain genes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
PBOX-15 has several advantages for lab experiments, such as its high purity and stability, which make it easy to work with. However, PBOX-15 also has some limitations, such as its low solubility in water, which may require the use of organic solvents. Additionally, PBOX-15 has not been extensively studied in vivo, which limits its potential applications in certain fields.
Zukünftige Richtungen
There are several future directions for the study of PBOX-15. In cancer research, further studies are needed to elucidate the mechanisms of action of PBOX-15 and to optimize its use as an anticancer agent. In neuroscience, further studies are needed to explore the potential therapeutic applications of PBOX-15 in the treatment of neurological disorders. In molecular biology, further studies are needed to explore the potential applications of PBOX-15 as a tool to study gene expression and protein function. Additionally, further studies are needed to explore the potential applications of PBOX-15 in other scientific fields, such as materials science and nanotechnology.
Synthesemethoden
The synthesis of N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)butyramide involves the reaction of 3-phenyl-1,2,4-oxadiazole with butyric anhydride in the presence of a catalyst. The reaction yields PBOX-15, which can be purified using various techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
PBOX-15 has been extensively studied for its potential applications in various scientific fields, such as cancer research, neuroscience, and molecular biology. In cancer research, PBOX-15 has shown promising results as an anticancer agent, as it induces apoptosis and inhibits cancer cell proliferation. In neuroscience, PBOX-15 has been shown to modulate the activity of certain neurotransmitters, which may have implications in the treatment of neurological disorders. In molecular biology, PBOX-15 has been used as a tool to study the expression of certain genes and proteins.
Eigenschaften
IUPAC Name |
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-7-12(18)15-10(2)14-16-13(17-19-14)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXMLJFIZAAMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691728.png)


![N-(4-bromo-2-fluorophenyl)-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7691748.png)
![1-(2,5-dichlorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B7691752.png)
![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7691761.png)




![N-[(furan-2-yl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7691804.png)


